N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide
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Description
N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
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Scientific Research Applications
Photophysical Properties and Sensing Applications
Compounds similar to N1-cyclohexyl-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide have been investigated for their photophysical properties. For example, furans exhibit diverse activities and properties, making them significant for studies aiming to develop metal ion sensors. Specifically, certain derivatives have shown potential as “naked-eye sensors” for detecting aluminum ions, highlighting the utility of these compounds in developing new sensing materials (Kumar et al., 2015).
Catalytic Activity Enhancement
N,N'-Bisoxalamides, including structures resembling this compound, have been found to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. This includes the N-arylation of anilines and cyclic secondary amines, illustrating the compound's role in facilitating the synthesis of pharmaceutically relevant structures (Bhunia et al., 2017).
Synthesis of Heterocyclic Structures
Research has also focused on the synthesis of heterocycle fused or spirocyclo indolones through visible-light-induced reactions involving indole derivatives. These synthetic strategies provide access to diverse indolone scaffolds, highlighting the versatility of furan and indole derivatives in constructing complex molecular architectures (Zhang et al., 2016).
Molecular Docking Studies
Furthermore, molecular docking studies on derivatives have been carried out to assess potential anti-mycobacterial, anti-microbial, and anti-cancer activities. These studies offer insights into the biological activities of such compounds, demonstrating their relevance in drug discovery and development (Nishtala & Basavoju, 2018).
Properties
IUPAC Name |
N'-cyclohexyl-N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(22(27)24-17-8-2-1-3-9-17)23-15-19(20-11-6-14-28-20)25-13-12-16-7-4-5-10-18(16)25/h4-7,10-11,14,17,19H,1-3,8-9,12-13,15H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBANESAMOFORN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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